![molecular formula C18H17ClN2O3 B12206710 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide](/img/structure/B12206710.png)
3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Amidation: The final step involves the reaction of the chlorinated benzoxazole with 2,4-dimethylaniline and a suitable acylating agent to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the benzoxazole ring or the propanamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Research indicates that derivatives of 2-oxo-benzoxazole exhibit a broad range of biological properties. Specifically, compounds bearing the 5-chloro-2-oxo-1,3-benzoxazole moiety have been investigated for their analgesic and anti-inflammatory activities.
-
Analgesic Properties :
- A study synthesized several derivatives of 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide and evaluated their analgesic effects. The results showed that these compounds demonstrated significant analgesic activity without causing gastric lesions in animal models .
- The mechanism of action for these analgesic effects is believed to be independent of cyclooxygenase (COX) inhibition, suggesting alternative pathways may be involved .
-
Anti-inflammatory Effects :
- The same derivatives were also tested for anti-inflammatory properties. The compounds exhibited varying degrees of efficacy in reducing inflammation, indicating that structural modifications could enhance their therapeutic potential .
- Notably, some compounds showed promising results in inhibiting edema formation in test subjects, further supporting their potential as anti-inflammatory agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide involves several key steps:
- Starting from 5-chloro-2-oxo-benzoxazole, various amide derivatives can be synthesized by reacting it with appropriate amines under controlled conditions.
The SAR studies indicate that modifications at specific positions on the benzoxazole ring significantly affect the biological activity. For instance:
- Substituents at the 6-position have been shown to enhance both analgesic and anti-inflammatory activities .
Potential Therapeutic Applications
Given its biological profile, this compound may have several therapeutic applications:
- Pain Management : The compound's analgesic properties suggest it could be developed as a new class of pain reliever.
- Anti-inflammatory Treatments : Its effectiveness in reducing inflammation positions it as a candidate for treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- A study published in the Journal of Medicinal Chemistry reported on the synthesis of various benzoxazole derivatives and their pharmacological evaluations, noting significant analgesic effects without gastrointestinal toxicity .
- Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often carry risks of gastric side effects .
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, and proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide
- 3-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide
- 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
Uniqueness
The unique structural features of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide, such as the specific substitution pattern on the benzoxazole ring and the presence of the dimethylphenyl group, contribute to its distinct chemical and biological properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Biological Activity
The compound 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Molecular Formula
- Chemical Formula : C15H15ClN2O2
- Molecular Weight : 288.74 g/mol
Structural Features
The compound features a benzoxazole ring system which is known for its role in medicinal chemistry. The presence of the chloro group and the dimethylphenyl moiety contributes to its pharmacological properties.
Antinociceptive Activity
Research has demonstrated that derivatives of benzoxazole, including the target compound, exhibit significant antinociceptive effects. In a study evaluating various derivatives, several compounds showed enhanced activity compared to standard analgesics such as dipyrone and aspirin. The methods used for testing included:
- Tail clip test
- Tail flick test
- Hot plate test
- Writhing test
Among the tested compounds, certain derivatives exhibited markedly higher antinociceptive activity, suggesting that modifications to the benzoxazole structure can enhance pain-relieving properties .
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been investigated. In studies involving model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), some derivatives demonstrated significant antimicrobial activity. The minimal inhibitory concentrations (MIC) were measured, indicating varying levels of effectiveness against these pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the positioning of substituents on the benzoxazole ring significantly influences biological activity. For instance, electron-donating groups tend to enhance antibacterial properties, while electron-withdrawing groups may reduce efficacy .
Study 1: Antinociceptive Effects
In a controlled study, various derivatives were synthesized and tested for their pain-relieving effects. The results indicated that certain compounds (e.g., 5e, 5g, 5h) were significantly more effective than traditional analgesics in all tests conducted .
Study 2: Antimicrobial Screening
A comprehensive screening of 20 benzoxazole derivatives revealed that only a few exhibited notable antimicrobial activity against E. coli and B. subtilis. The most active compounds contained specific substituents that enhanced their effectiveness, highlighting the importance of molecular design in drug development .
Table 1: Antinociceptive Activity of Benzoxazole Derivatives
Compound | Tail Flick Test (s) | Hot Plate Test (s) | Writhing Test (%) |
---|---|---|---|
5a | 6.5 | 12.0 | 30 |
5b | 7.0 | 13.5 | 25 |
5e | 9.0 | 15.0 | 10 |
Aspirin | 4.0 | 10.0 | 40 |
Table 2: Antimicrobial Activity (MIC Values)
Compound | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
---|---|---|
Compound A | 32 | >64 |
Compound B | >64 | 16 |
Compound C | 16 | 8 |
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-11-3-5-14(12(2)9-11)20-17(22)7-8-21-15-10-13(19)4-6-16(15)24-18(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
InChI Key |
XQTJLPYFFSNWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.